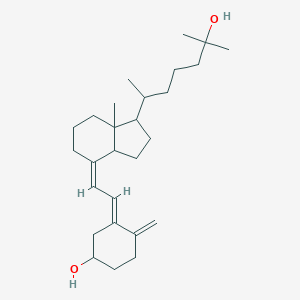

(3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol, also known as this compound, is a useful research compound. Its molecular formula is C27H44O2 and its molecular weight is 400.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Photoconversion

A study by Żmijewski et al. (2008) delves into the synthesis of androsta- and pregna-5,7-dienes from their precursors and their UVB-induced conversion to vitamin D-like compounds. This research outlines a method for producing secosteroidal compounds, which are considered promising candidates for anti-cancer drugs due to their reduced or eliminated calcemic activity compared to vitamin D3. The dynamic photoconversion process under UVB irradiation yields various vitamin D-like structures, highlighting the potential for developing new treatments for hyperproliferative diseases, including cancer (Żmijewski et al., 2008).

Autoxidation and Derivative Formation

Jin et al. (2004) explore the autoxidation of isotachysterol, a vitamin D3 isomer, identifying seven previously unknown oxygenation products. This study provides insights into the chemical behavior of secosteroids under atmospheric oxygen, contributing to the understanding of their stability and potential modifications for therapeutic applications (Jin et al., 2004).

Triterpenoid and Secosteroid Discovery

Research into natural products has led to the discovery of various triterpenoids and secosteroids with unique structures and potential biological activities. For instance, Chang et al. (2008) identified new cucurbitane-type triterpenes from Momordica charantia, adding to the repertoire of compounds for further biological evaluation (Chang et al., 2008). Similarly, studies on soft corals and ascidians have uncovered new 9,11-secosteroids, highlighting their cytotoxic properties and potential as anticancer agents (Su et al., 2006); (Aiello et al., 2003).

Biological Impact and Applications

The interaction of secosteroids with biological membranes and their impact on cellular functions is another area of active research. Wachtel et al. (2006) synthesized a compound that alters the biophysical properties of phosphatidylethanolamine membranes, potentially contributing to the understanding of atherosclerosis mechanisms (Wachtel et al., 2006).

Safety and Hazards

The safety data sheet (SDS) for this compound includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound '(3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol' involves a series of reactions including protection, oxidation, elimination, reduction, and deprotection. The starting material is cholesterol, which undergoes several reactions to form the target compound.", "Starting Materials": [ "Cholesterol", "Pyridinium chlorochromate (PCC)", "Pyridine", "Triethylamine", "Hydrochloric acid (HCl)", "Hydrogen peroxide (H2O2)", "Acetic acid", "Sodium borohydride (NaBH4)", "Methanol", "Hydrobromic acid (HBr)", "Triethylamine (TEA)", "Potassium carbonate (K2CO3)", "Tetrahydrofuran (THF)", "Magnesium", "Iodine (I2)", "Diethyl ether" ], "Reaction": [ "Protection of the hydroxyl groups of cholesterol using acetic anhydride and pyridine", "Oxidation of the 3-hydroxyl group of the protected cholesterol to form the corresponding ketone using PCC in dichloromethane", "Elimination of the C7-C8 double bond using NaBH4 and methanol to form the corresponding diol", "Deprotection of the hydroxyl groups using hydrochloric acid and hydrogen peroxide", "Reduction of the C25 carbonyl group to the corresponding alcohol using NaBH4 and methanol", "Bromination of the C7-C8 double bond using HBr and TEA", "Elimination of the C6-C7 double bond using K2CO3 and THF to form the target compound", "Formation of the Grignard reagent of the protected cholesterol using magnesium and iodine in diethyl ether" ] } | |

CAS No. |

36149-00-5 |

Molecular Formula |

C27H44O2 |

Molecular Weight |

400.6 g/mol |

IUPAC Name |

(1S,3E)-3-[(2Z)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |

InChI |

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11-,22-12+/t20-,23+,24-,25+,27-/m1/s1 |

InChI Key |

JWUBBDSIWDLEOM-DCHLRESJSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C/C=C/3\C[C@H](CCC3=C)O)C |

SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

| 36149-00-5 | |

Synonyms |

(3β,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol; 25-Hydroxy-5,6-trans-vitamin D3; 5,6-trans-25-Hydroxycholecalciferol; 5,6-trans-25-Hydroxyvitamin D3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B56711.png)

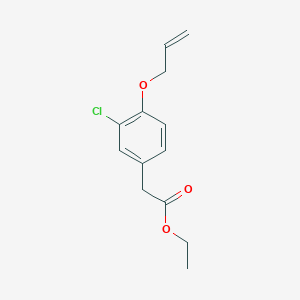

![Methyl [4-(allyloxy)-3-chlorophenyl]acetate](/img/structure/B56724.png)

![4,5-Dibromo-1-methyl-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)-1H-pyrrole-2-carboxamide](/img/structure/B56732.png)